

# Anipamil: A Comprehensive Pharmacology and Toxicology Profile

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## Compound of Interest

Compound Name: Anipamil

Cat. No.: B15619871

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **Anipamil** is a long-acting calcium channel blocker belonging to the phenylalkylamine class, structurally analogous to verapamil. It is recognized for its cardiovascular therapeutic applications, including the management of hypertension, angina pectoris, and certain cardiac arrhythmias. This technical guide provides a detailed overview of the pharmacology and toxicology of **anipamil**, designed for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding of this compound.

## Pharmacology

### Mechanism of Action

**Anipamil**'s primary pharmacological action is the inhibition of L-type voltage-gated calcium channels (Cav1.2), which are crucial for calcium ion influx into cardiac and vascular smooth muscle cells. By blocking these channels, **anipamil** reduces the intracellular calcium concentration, leading to a cascade of downstream effects. In cardiac myocytes, this results in a negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate). In vascular smooth muscle cells, the reduced calcium influx leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.<sup>[1][2][3]</sup> **Anipamil**

exhibits a "use-dependent" or "frequency-dependent" block, meaning its inhibitory effect is more pronounced at higher heart rates.

The binding of phenylalkylamines like **anipamil** to the L-type calcium channel is thought to occur at a site distinct from other classes of calcium channel blockers, such as dihydropyridines and benzothiazepines, though allosteric interactions between these binding sites exist.

#### **Anipamil's Mechanism of Action on L-type Calcium Channels.**

## Pharmacodynamics

**Anipamil** exerts a range of pharmacodynamic effects on the cardiovascular system:

- **Negative Inotropic Effect:** **Anipamil** reduces myocardial contractility by inhibiting calcium influx into cardiac muscle cells. In isolated rabbit hearts, **anipamil** and other calcium channel blockers were shown to lower left ventricular pressure in a concentration-dependent manner ( $10^{-8}$  to  $10^{-4}$  mol/l).[4] The negative inotropic effect of **anipamil** is long-lasting and only partially reversed by increasing extracellular calcium concentrations.[4]
- **Antihypertensive Effect:** By inducing vasodilation of peripheral arterioles, **anipamil** reduces total peripheral resistance, leading to a decrease in blood pressure. In anesthetized rats, intravenous administration of **anipamil** (1, 2.5, and 5 mg/kg) produced a dose-dependent fall in blood pressure and heart rate.[5]
- **Antiarrhythmic Effect:** **Anipamil** can suppress certain types of cardiac arrhythmias. In conscious rats, **anipamil** (1 and 5 mg/kg) reduced ischemia-induced arrhythmias.[5] In a study on anesthetized pigs, **anipamil** was compared to verapamil for its antiarrhythmic effects against ischemia-induced arrhythmias.[6]
- **Antianginal Effect:** **Anipamil** is effective in the treatment of stable angina pectoris. In a randomized, double-blind, placebo-controlled study, **anipamil** (80 mg and 160 mg daily) significantly reduced the number of angina attacks and the consumption of glycerol nitrate compared to placebo.[7]
- **Effects on Vascular Smooth Muscle Cells:** **Anipamil** has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key process in the development of

atherosclerosis and restenosis. This effect is thought to be mediated, at least in part, by the inhibition of signaling pathways involved in cell growth.

## Pharmacokinetics

Detailed pharmacokinetic data for **anipamil** is limited in publicly available literature. However, as a verapamil analog, it is expected to undergo extensive first-pass metabolism in the liver.[8][9][10] The long-acting nature of **anipamil** suggests a slower elimination rate compared to verapamil.[11]

Parameter	Species	Value	Route of Administration	Reference(s)
Ki (for (-)-[3H]-D888 displacement)	Rat Cardiac Membranes	471 ± 52 nM	In vitro	[12]
Half-life (t1/2)	-	Data not available	-	-
Bioavailability	-	Data not available	-	-
Clearance	-	Data not available	-	-
Volume of Distribution	-	Data not available	-	-

Note: The table will be updated as more specific pharmacokinetic data for **anipamil** becomes available.

## Toxicology

The toxicological profile of **anipamil** is not extensively documented in publicly accessible resources. As a calcium channel blocker of the phenylalkylamine class, its toxic effects are expected to be an extension of its pharmacological actions, primarily affecting the cardiovascular system.

## Acute Toxicity

Data on the acute toxicity (e.g., LD50) of **anipamil** is not readily available. Overdose with phenylalkylamine calcium channel blockers can lead to severe hypotension, bradycardia, atrioventricular block, and cardiogenic shock.

Parameter	Species	Value	Route of Administration	Reference(s)
LD50	-	Data not available	-	-

Note: This table will be populated as specific acute toxicity data for **anipamil** is found.

## Subchronic and Chronic Toxicity

Information on subchronic and chronic toxicity studies for **anipamil** is not available in the reviewed literature.

## Genotoxicity and Carcinogenicity

There is no specific information available regarding the genotoxicity or carcinogenicity of **anipamil**. Studies on the parent compound, verapamil, have shown mixed results in genotoxicity assays and no evidence of carcinogenicity in two-year rat studies.<sup>[3]</sup>

## Reproductive and Developmental Toxicity

No studies on the reproductive and developmental toxicity of **anipamil** were identified in the conducted search.

## Adverse Effects

In a clinical trial for stable angina pectoris, **anipamil** was reported to have few adverse effects.<sup>[13]</sup> As a calcium channel blocker, potential adverse effects could include constipation, dizziness, headache, and edema.

## Experimental Protocols

## Langendorff Isolated Heart Perfusion

This ex vivo technique is used to assess the direct effects of a substance on cardiac function, independent of systemic physiological influences.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To evaluate the inotropic, chronotropic, and coronary vascular effects of **anipamil** on an isolated mammalian heart.

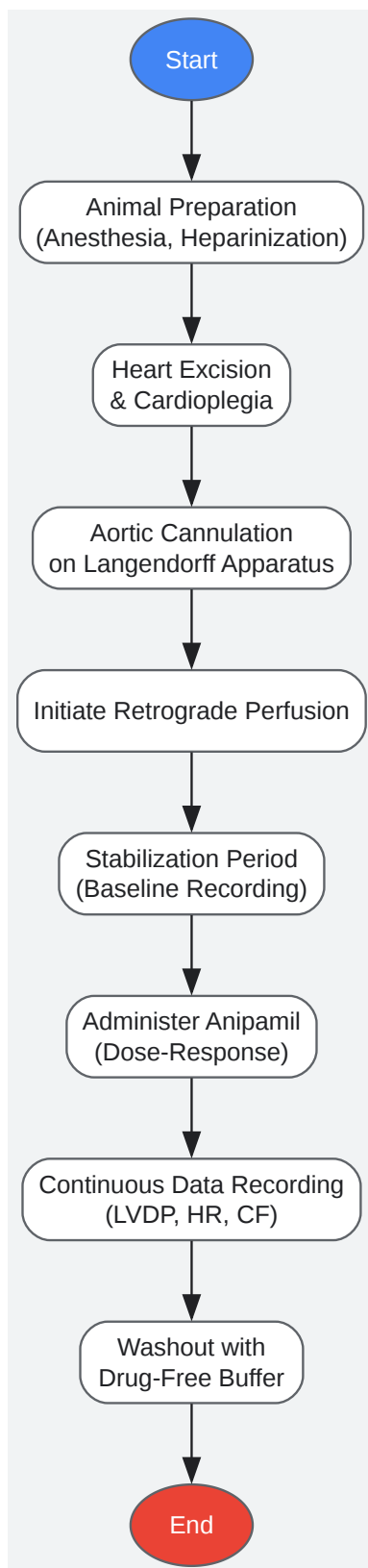
Materials:

- Langendorff apparatus (including perfusion reservoir, pump, oxygenator, heat exchanger, and pressure transducers)
- Krebs-Henseleit buffer (or similar physiological salt solution)
- **Anipamil** stock solution
- Experimental animal (e.g., rat, rabbit, guinea pig)
- Surgical instruments for heart excision
- Data acquisition system

Procedure:

- Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
- Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold cardioplegic solution.
- Cannulation: Isolate the aorta and cannulate it onto the Langendorff apparatus.
- Perfusion: Initiate retrograde perfusion with oxygenated (95% O<sub>2</sub>, 5% CO<sub>2</sub>) and warmed (37°C) Krebs-Henseleit buffer at a constant pressure or flow.
- Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters are recorded.
- Drug Administration: Introduce **anipamil** into the perfusate at various concentrations.

- Data Recording: Continuously record left ventricular developed pressure (LVDP), heart rate (HR), coronary flow (CF), and other relevant parameters.
- Washout: Perfuse the heart with drug-free buffer to assess the reversibility of the drug's effects.



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Experimental Workflow for Langendorff Isolated Heart Perfusion.

## Vascular Smooth Muscle Cell Proliferation Assay

This in vitro assay is used to determine the effect of a compound on the proliferation of vascular smooth muscle cells.<sup>[2][13][17]</sup>

Objective: To assess the anti-proliferative effect of **anipamil** on vascular smooth muscle cells (VSMCs).

Materials:

- Vascular smooth muscle cells (primary culture or cell line)
- Cell culture medium and supplements (e.g., FBS)
- **Anipamil** stock solution
- Proliferation-inducing agent (e.g., PDGF)
- Proliferation detection reagent (e.g., BrdU, EdU, or [3H]-thymidine)
- Multi-well cell culture plates
- Incubator (37°C, 5% CO<sub>2</sub>)
- Plate reader or scintillation counter

Procedure:

- Cell Seeding: Seed VSMCs into multi-well plates at a predetermined density and allow them to adhere.
- Serum Starvation: Synchronize the cells in the G0/G1 phase of the cell cycle by incubating them in a low-serum medium.
- Treatment: Treat the cells with various concentrations of **anipamil** in the presence or absence of a proliferation-inducing agent (e.g., PDGF).
- Labeling: Add a proliferation marker (e.g., EdU) to the culture medium for a specific duration to label newly synthesized DNA.



- Detection: Fix and permeabilize the cells, then detect the incorporated label using a corresponding detection method (e.g., click chemistry for EdU).
- Quantification: Quantify the level of proliferation by measuring the signal from the detection reagent using a plate reader or by counting labeled cells.

## Conclusion

**Anipamil** is a long-acting phenylalkylamine calcium channel blocker with significant cardiovascular effects, including negative inotropy, vasodilation, and antiarrhythmic and antianginal properties. Its mechanism of action involves the inhibition of L-type calcium channels, leading to a reduction in intracellular calcium levels in cardiac and vascular smooth muscle cells. Furthermore, **anipamil** has demonstrated anti-proliferative effects on vascular smooth muscle cells, suggesting a potential role in mitigating atherosclerosis. While its pharmacological profile is well-characterized, a comprehensive understanding of its pharmacokinetics and a detailed toxicological profile are still emerging. Further research is warranted to fully elucidate these aspects and to explore the full therapeutic potential of this compound.

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